molecular formula C14H11NO2S B2383592 2-(Phenylsulfonyl)-1H-indole CAS No. 959312-83-5

2-(Phenylsulfonyl)-1H-indole

Cat. No.: B2383592
CAS No.: 959312-83-5
M. Wt: 257.31
InChI Key: DAEBQCQIJHJNPE-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a phenylsulfonyl group attached to the second position of the indole ring. Indoles are widely recognized for their biological and pharmacological activities, making them significant in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfonyl)-1H-indole typically involves the sulfonylation of indole. One common method is the reaction of indole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar sulfonylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylsulfonyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Phenylsulfonyl)-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylsulfonyl)-1H-indole involves its interaction with biological targets, such as enzymes or receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

  • 2-Phenylsulfonylindole
  • 3-Phenylsulfonylindole
  • 2-(Phenylsulfonyl)-3-phenyloxaziridine

Comparison: 2-(Phenylsulfonyl)-1H-indole is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 3-Phenylsulfonylindole, it shows different reactivity in substitution reactions. The presence of the phenylsulfonyl group at the 2-position makes it more reactive towards nucleophiles compared to its 3-substituted counterpart .

Properties

IUPAC Name

2-(benzenesulfonyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c16-18(17,12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)15-14/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEBQCQIJHJNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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